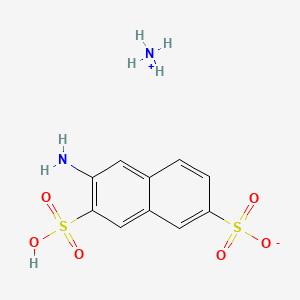![molecular formula C12H16O3 B14423747 2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one CAS No. 82830-54-4](/img/structure/B14423747.png)
2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one is a chemical compound known for its unique structure and properties It features a cycloheptadienone core with a dioxolane ring attached via an ethyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one typically involves the reaction of cycloheptadienone with a dioxolane derivative. One common method is the acid-catalyzed condensation of cycloheptadienone with 2-(2-hydroxyethyl)-1,3-dioxolane. The reaction is usually carried out in the presence of a strong acid such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the dioxolane ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), Potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and substituted dioxolane derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Known for its use in flavors and fragrances.
1,3-Dioxolan-2-one: Used as a solvent and in the production of polymers.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Utilized in organic synthesis and as a chiral building block.
Uniqueness
2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one is unique due to its cycloheptadienone core, which imparts distinct reactivity and properties compared to other dioxolane derivatives. Its ability to undergo a wide range of chemical reactions and its potential biological activity make it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
82830-54-4 |
|---|---|
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
2-[2-(1,3-dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one |
InChI |
InChI=1S/C12H16O3/c13-11-5-3-1-2-4-10(11)6-7-12-14-8-9-15-12/h1-4,10,12H,5-9H2 |
InChI-Schlüssel |
DOLZIPGJNUXUQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)CCC2C=CC=CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


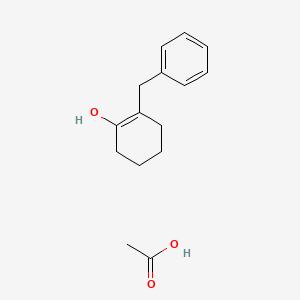

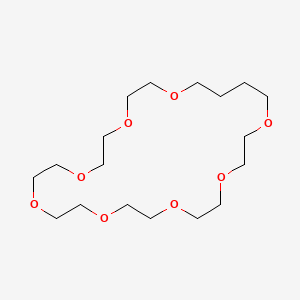
![5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile](/img/structure/B14423675.png)
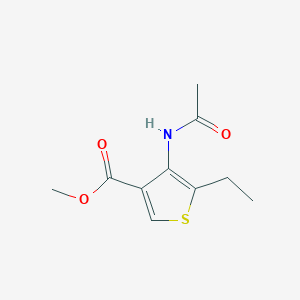
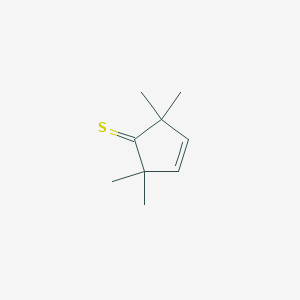
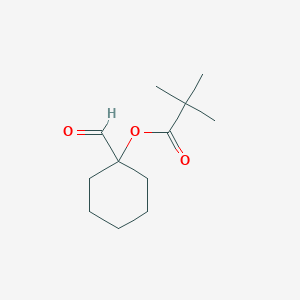
![5-([1,1'-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole](/img/structure/B14423689.png)

![1,1,2,2,6,6,7,7-Octamethyldispiro[2.1.2~5~.1~3~]octane-4,8-dione](/img/structure/B14423694.png)

